molecular formula C13H17ClO B1272809 2-Chloro-1-(pentamethylphenyl)ethanone CAS No. 57196-63-1

2-Chloro-1-(pentamethylphenyl)ethanone

Cat. No. B1272809
CAS RN: 57196-63-1
M. Wt: 224.72 g/mol
InChI Key: SPPLVERXFNZFAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated ethanone derivatives can involve chlorination reactions, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, where chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one was achieved using POCl3 reagent . Similarly, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone was described as a one-pot reaction involving dichloroacetyl chloride . These methods could potentially be adapted for the synthesis of "2-Chloro-1-(pentamethylphenyl)ethanone" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of chlorinated ethanones is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy . For instance, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single-crystal XRD . These techniques could be employed to determine the molecular structure of "2-Chloro-1-(pentamethylphenyl)ethanone" and to confirm the position of the chloro substituent and the pentamethylphenyl group.

Chemical Reactions Analysis

The reactivity of chlorinated ethanones can be inferred from studies on similar compounds. For example, the compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone was used as a photoremovable protecting group for carboxylic acids, indicating that the ethanone moiety can participate in photochemical reactions . The chemical reactivity of "2-Chloro-1-(pentamethylphenyl)ethanone" could be explored in the context of its potential as a synthetic intermediate or in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones can be studied using computational methods such as DFT. For example, the vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of a pyrazole derivative of chlorinated ethanone were investigated . Similarly, the novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was characterized by spectroscopic techniques and DFT computations, providing insights into its vibrational spectra, atomic charges, and thermodynamic properties . These studies suggest that "2-Chloro-1-(pentamethylphenyl)ethanone" would likely exhibit interesting optical and electronic properties that could be explored using similar methods.

Scientific Research Applications

  • Biotransformation in Drug Synthesis 2-Chloro-1-(pentamethylphenyl)ethanone can be transformed into chiral intermediates for antifungal agents like Miconazole through biotransformation. A study demonstrated this using a bacterial strain for the biocatalysis of a similar compound, achieving high yield and enantiomeric excess, making it a valuable method for drug synthesis (Miao, Liu, He, & Wang, 2019).

  • Crystal Structure Analysis The crystal structure of related compounds can be determined through X-ray diffraction and other techniques. One study provided insights into the hydrogen bonding and supramolecular network of a related compound, illustrating the importance of these analyses in understanding chemical properties (Majumdar, 2016).

  • Selective α-Monobromination Compounds like 2-Chloro-1-(pentamethylphenyl)ethanone can undergo selective α-monobromination, a study showed efficient and regioselective bromination of similar ketones, highlighting potential in synthetic chemistry applications (Ying, 2011).

  • One-Pot Synthesis Techniques Research into one-pot synthesis methods includes transforming similar compounds for the efficient production of heterocycles, as shown in a study focusing on aminobenzo[b]thiophenes (Androsov et al., 2010).

  • Synthesis of Quinoline Derivatives Studies have explored the synthesis of quinoline derivatives from arylazido ketones, including those similar to 2-Chloro-1-(pentamethylphenyl)ethanone. Such research aids in developing novel organic compounds with potential applications in various fields (Amaresh & Perumal, 1998).

  • Ultrasonic Studies in Solution Chemistry Ultrasonic studies involving similar aromatic ketones provide insights into the nature of binary interactions in mixtures, crucial for understanding solution chemistry (Tangeda & Nallani, 2005).

  • Antimicrobial Activity Evaluation Research has been conducted on the antimicrobial activities of synthesized compounds from chloro-substituted ethanones, indicating the potential use of similar compounds in medicinal chemistry (Sherekar, Padole, & Kakade, 2022).

Safety And Hazards

The compound is labeled with the GHS05, GHS07, and GHS08 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-7-8(2)10(4)13(12(15)6-14)11(5)9(7)3/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPLVERXFNZFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380204
Record name 2-chloro-1-(pentamethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(pentamethylphenyl)ethanone

CAS RN

57196-63-1
Record name 2-chloro-1-(pentamethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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